N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide
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Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with the Benzamide Moiety: The indole derivative is then coupled with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO), elevated temperature.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of their activity. For example, it may bind to G-protein coupled receptors (GPCRs) or inhibit specific kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide: Lacks the fluoro group, which may affect its biological activity and binding affinity.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide: Contains a chloro group instead of a fluoro group, which may result in different chemical reactivity and biological properties.
N-[2-(6-methyl-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide: Contains a methyl group instead of a fluoro group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the fluoro group in N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets . This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H18FN5O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H18FN5O/c22-17-5-2-15-8-12-27(19(15)14-17)13-11-23-20(28)16-3-6-18(7-4-16)26-21-24-9-1-10-25-21/h1-10,12,14H,11,13H2,(H,23,28)(H,24,25,26) |
InChI Key |
IQGNNONVXZPETC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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